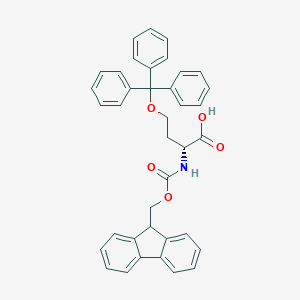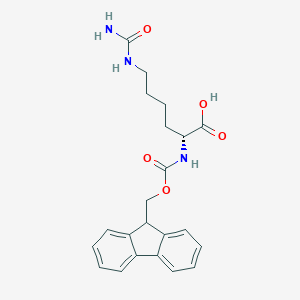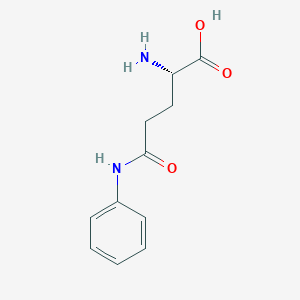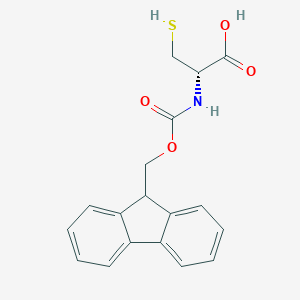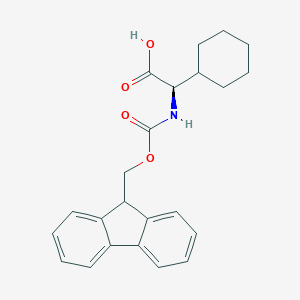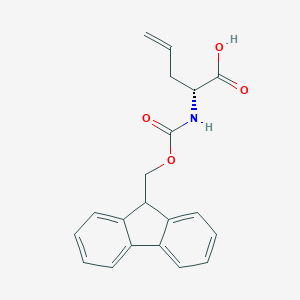
Fmoc-D-Allylglycine
Overview
Description
Fmoc-D-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-D-allyl-Gly-OH and ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol .
Synthesis Analysis
The synthesis of Fmoc-D-Allylglycine and similar compounds has been a topic of research in recent years . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Allylglycine has been studied using computational molecular dynamics simulations alongside experimental analyses . These studies provide insights into the structure of the Fmoc-dipeptide supramolecular assembly .
Chemical Reactions Analysis
Fmoc-D-Allylglycine is involved in various chemical reactions. For instance, it plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-D-Allylglycine have been studied . The molecular weight of Fmoc-D-Allylglycine is 337.4 g/mol . Its molecular formula is C20H19NO4 .
Scientific Research Applications
1. Biomedical Applications: Self-Supporting Hydrogels
- Application Summary : Fmoc-Derivatized Cationic Hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
2. pH-Controlled Ambidextrous Gelation
- Application Summary : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions, as evidenced from spectroscopic analyses .
- Results or Outcomes : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
3. Peptide Synthesis
- Application Summary : Fmoc-D-Allylglycine is used in peptide synthesis, particularly in the family of non-ribosomal peptides .
- Methods of Application : The Fmoc protecting group is used in solid-phase peptide synthesis (SPPS) to prevent unwanted peptide reactions .
- Results or Outcomes : The use of Fmoc-D-Allylglycine in peptide synthesis allows for the creation of a wide variety of peptides, expanding the possibilities for peptide therapeutics .
4. Creation of Carba-Analogs
- Application Summary : Fmoc-D-Allylglycine can be used to create carba-analogs of disulfide-bridged peptides .
- Methods of Application : By replacing cysteine residues with allylglycine, carba-analogs of disulfide-bridged peptides can be obtained .
- Results or Outcomes : This method allows for the creation of new peptide structures, expanding the range of potential peptide-based therapeutics .
5. Construction of Hydrogels
- Application Summary : Several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including Fmoc-D-Allylglycine, have been used to construct hydrogels .
- Methods of Application : The construction of these hydrogels is based on the self-assembly of Fmoc-functionalized amino acids and peptides .
- Results or Outcomes : These hydrogels find a wide range of applications, including in the biomedical field .
6. Preparation of Fmoc-Prenylglycine
- Application Summary : Fmoc-D-Allylglycine can be used as an educt for obtaining Fmoc-prenylglycine .
- Methods of Application : The lateral double bond in Fmoc-D-Allylglycine allows selective modifications of a peptide via metathesis .
- Results or Outcomes : This method allows for the creation of Fmoc-prenylglycine, expanding the range of potential peptide-based therapeutics .
Safety And Hazards
When handling Fmoc-D-Allylglycine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427396 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Allylglycine | |
CAS RN |
170642-28-1 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
